Di(N-desethyl) Amiodarone Hydrochloride
Description
Di(N-desethyl) Amiodarone Hydrochloride (di-N-desethyl-AMI) is a minor metabolite of the antiarrhythmic drug amiodarone. It is formed via sequential de-ethylation of the parent compound by hepatic cytochrome P450 enzymes, with desethylamiodarone (DEA) being the major intermediate metabolite . Structurally, di-N-desethyl-AMI retains the benzofuran core and iodinated aromatic rings of amiodarone but lacks both ethyl groups on the tertiary amine side chain (IUPAC: [4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone hydrochloride) . This modification reduces its molecular weight (625.67 g/mol) compared to DEA (653.72 g/mol) and amiodarone hydrochloride (681.77 g/mol) . Di-N-desethyl-AMI is classified as both a metabolite and an impurity in amiodarone formulations, requiring precise analytical methods for quantification .
Properties
IUPAC Name |
[4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21I2NO3.ClH/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24;/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCJJBHXLGQNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747615 | |
| Record name | [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757220-04-5 | |
| Record name | [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic N-Deethylation via Cytochrome P450
This compound is primarily formed as a secondary metabolite during the hepatic biotransformation of amiodarone. The process occurs in two sequential N-deethylation steps catalyzed by cytochrome P450 (CYP) enzymes. Initial deethylation of amiodarone by CYP3A4, CYP2C8, and CYP1A1 yields N-desethylamiodarone (DEA), which undergoes further deethylation via the same enzymatic pathways to produce the di-desethyl derivative.
Reaction Conditions :
-
Substrate : Amiodarone hydrochloride (50–100 μM concentration range).
-
Enzyme System : Human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4).
-
Cofactors : NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Incubation : 37°C for 60–120 minutes, pH 7.4 phosphate buffer.
The reaction progress is monitored using high-performance liquid chromatography (HPLC), with DEA and di(N-desethyl) amiodarone identified via retention time alignment and mass spectrometry.
Chemical Synthesis via Alkaline Hydrolysis
Chemical synthesis provides an alternative route, particularly for large-scale production. The method involves alkaline hydrolysis of amiodarone’s ethyl groups under controlled conditions:
Procedure :
-
Reagents : Amiodarone hydrochloride (1 eq), sodium hydroxide (5 eq), ethanol/water (3:1 v/v).
-
Reaction : Heat at 80°C for 6–8 hours under reflux.
-
Workup : Neutralize with hydrochloric acid, extract with dichloromethane, and purify via recrystallization from ethanol.
Yield : 60–70% after purification. Challenges include over-deiodination and benzofuran ring degradation, necessitating strict temperature control.
Purification and Analytical Characterization
Chromatographic Purification
Reverse-phase HPLC is the gold standard for isolating this compound from reaction mixtures. The method employs:
-
Column : Hypersil BDS C18 (150 × 4.6 mm, 5 μm).
-
Mobile Phase : Acetonitrile-triethylamine buffer (75:25 v/v, pH 6.5).
-
Flow Rate : 2.0 mL/min.
The target compound elutes at ~2.8 minutes, distinguished from amiodarone (retention time ~4.2 minutes) and DEA (~3.5 minutes).
Chemical Reactions Analysis
Types of Reactions
Di(N-desethyl) Amiodarone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroxylated metabolites.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced metabolites, as well as various substituted derivatives. These products are often studied for their pharmacological and toxicological properties .
Scientific Research Applications
Pharmacodynamics and Mechanism of Action
Di(N-desethyl) Amiodarone Hydrochloride exhibits potent pharmacological effects, particularly as an inhibitor of the respiratory chain. Studies have demonstrated that this compound significantly affects cardiac electrophysiology, influencing parameters such as QRS, QT, and QTc intervals. Research indicates that Di(N-desethyl) Amiodarone has a greater potency than its parent compound, Amiodarone, in altering these electrocardiographic intervals following both acute and chronic administration .
Clinical Applications
- Antiarrhythmic Therapy :
- Pediatric Use :
-
Drug-Drug Interactions :
- The metabolite's interaction with other medications, such as warfarin and tramadol, has been documented. It has been shown to potentiate warfarin's anticoagulant effects by inhibiting cytochrome P450 enzymes involved in warfarin metabolism . This highlights the importance of monitoring INR levels when co-administering these drugs.
Case Studies
- Case Study 1 : A patient on Amiodarone developed increased INR levels when Di(N-desethyl) Amiodarone was introduced into their regimen. Adjustments to the warfarin dosage were required to maintain therapeutic anticoagulation levels .
- Case Study 2 : In a pediatric cohort, pharmacokinetic modeling revealed significant inter-individual variability in the clearance of Di(N-desethyl) Amiodarone, suggesting that therapeutic drug monitoring could enhance treatment efficacy and safety for young patients .
Mechanism of Action
Di(N-desethyl) Amiodarone Hydrochloride exerts its effects primarily through the inhibition of the respiratory chain. This inhibition disrupts the production of ATP, leading to a decrease in cellular energy levels. The compound targets various components of the respiratory chain, including complex I and complex III, and interferes with the normal flow of electrons . This disruption can lead to cellular apoptosis and other forms of cell death, particularly in cells with high metabolic rates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Desethylamiodarone (DEA)
- Structural Differences : DEA lacks one ethyl group on the amine side chain compared to amiodarone, whereas di-N-desethyl-AMI lacks both ethyl groups .
- Pharmacodynamic Potency : DEA exhibits significantly greater electrophysiological effects than amiodarone, with studies showing higher potency in prolonging QTc intervals in rats (p < 0.05) . Di-N-desethyl-AMI’s potency remains less characterized but is presumed weaker due to reduced lipophilicity from de-ethylation.
- Metabolic Pathways : CYP3A4 is the primary enzyme responsible for DEA formation, while di-N-desethyl-AMI is a secondary metabolite requiring further CYP-mediated de-ethylation .
Table 1: Key Properties of Amiodarone and Its Metabolites
Dronedarone Hydrochloride
- Structural Modifications : Dronedarone is a deiodinated derivative of amiodarone, replacing iodine atoms with methylsulfonyl groups and removing the benzofuran’s iodine substituents . Unlike di-N-desethyl-AMI, dronedarone retains ethyl groups on the amine side chain.
- Pharmacological Profile : Dronedarone has a shorter half-life (~24 hours) and reduced adverse effects (e.g., pulmonary toxicity) compared to amiodarone and its metabolites . However, it lacks the iodine-mediated thyroid interactions seen with di-N-desethyl-AMI and DEA.
Analytical Methods for Differentiation
HPLC-UV is the gold standard for distinguishing di-N-desethyl-AMI from related compounds:
- Separation of Impurities: A validated method using a C18 column and methanol-phosphate buffer (pH 3.0) achieved baseline separation of di-N-desethyl-AMI (retention time: 12.3 min) from DEA (10.8 min) and amiodarone (14.5 min) .
- Quantification Limits : Di-N-desethyl-AMI can be detected at 0.005 mg/mL with 98–102% recovery in spiked tablet formulations .
Table 2: HPLC Parameters for Amiodarone and Metabolites
| Compound | Retention Time (min) | LOD (mg/mL) | LOQ (mg/mL) |
|---|---|---|---|
| Amiodarone HCl | 14.5 | 0.001 | 0.005 |
| DEA HCl | 10.8 | 0.001 | 0.005 |
| Di-N-desethyl-AMI HCl | 12.3 | 0.002 | 0.005 |
Pharmacological and Toxicological Considerations
- Drug-Drug Interactions : DEA inhibits CYP3A4, altering antipyrine clearance in rats (–21%), whereas di-N-desethyl-AMI’s metabolic interactions remain unstudied .
- Toxicity Profile : DEA accumulates in tissues during chronic amiodarone therapy, contributing to pulmonary and hepatic toxicity. Di-N-desethyl-AMI’s role in toxicity is unclear but likely minimal due to lower abundance .
Biological Activity
Di(N-desethyl) Amiodarone Hydrochloride, a significant metabolite of the antiarrhythmic drug amiodarone, has garnered attention for its biological activity and potential therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClINO
- Molecular Weight : 625.67 g/mol
- CAS Number : 757220-04-5
This compound primarily acts as a strong inhibitor of the respiratory chain , which is crucial for ATP production in cells. This inhibition can lead to various downstream effects, including alterations in cell metabolism and apoptosis . The compound also exhibits antiarrhythmic properties similar to its parent compound, amiodarone.
Pharmacodynamics
Research indicates that this compound affects cardiac electrophysiology significantly. Studies have shown that it can alter electrocardiographic intervals (QRS, QT, and QTc), with a potency greater than that of amiodarone itself. This is particularly evident in chronic administration scenarios where desethylamiodarone accumulates in myocardial tissue .
Table 1: Electrophysiological Effects
| Drug | Effect on QRS Interval | Effect on QT Interval | Effect on QTc Interval |
|---|---|---|---|
| Amiodarone | Moderate | Moderate | Moderate |
| Di(N-desethyl) Amiodarone | Significant | Significant | Significant |
Case Studies and Experimental Findings
- Cardiac Electrophysiology : A study involving Sprague-Dawley rats demonstrated that both amiodarone and its metabolite produced concentration-related increases in electrocardiographic intervals. The metabolite showed a more pronounced effect, particularly after chronic treatment, suggesting its role in long-term cardiac remodeling .
- Neurotoxicity Assessment : In vitro studies using human induced pluripotent stem cell-derived brain models indicated that human cells are more sensitive to amiodarone and its metabolites compared to rodent cells. This sensitivity was linked to alterations in lipid metabolism genes, highlighting potential neurotoxic effects associated with long-term exposure .
- Autophagy and Apoptosis : this compound has been implicated in autophagy regulation and apoptosis pathways. Its role in modulating these processes suggests potential therapeutic applications beyond antiarrhythmic functions .
Clinical Implications
The biological activity of this compound raises important considerations for its clinical use:
- Therapeutic Window : Understanding the pharmacokinetics and dynamics of this compound is essential for optimizing dosing regimens to minimize adverse effects while maximizing therapeutic benefits.
- Drug Interactions : Given its metabolic pathway via CYP3A4, caution is warranted regarding potential interactions with other medications that are substrates or inhibitors of this enzyme .
Summary
This compound is a potent metabolite of amiodarone with significant biological activity affecting cardiac function, cellular metabolism, and potentially neurotoxicity. Ongoing research is necessary to fully elucidate its mechanisms of action and clinical implications, particularly concerning its use in arrhythmia management and beyond.
Q & A
Q. What quality control criteria should be applied to reference standards of this compound?
Q. How to design pharmacokinetic studies to account for this compound’s long half-life?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
